N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide is a chemical compound with the molecular formula C9H8Cl2N2O3 and a molecular weight of 263.077 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with urea. The process begins with the conversion of 2,4-dichlorophenoxyacetic acid to its corresponding acyl chloride using reagents such as phosphorus pentachloride (PCl5). The acyl chloride is then reacted with urea to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied for its ability to inhibit the COX-2 enzyme, which plays a role in inflammation .
Comparison with Similar Compounds
N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide can be compared with other similar compounds, such as:
- N-(2-(2,4-dichlorophenoxy)ethyl)acetamide
- N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-acetamidophenyl)-2-(2,4-dichlorophenoxy)acetamide
These compounds share structural similarities but may differ in their specific functional groups and biological activities. This compound is unique in its specific carbamoyl group, which contributes to its distinct properties and applications .
Properties
CAS No. |
5205-43-6 |
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Molecular Formula |
C9H8Cl2N2O3 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
N-carbamoyl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-5-1-2-7(6(11)3-5)16-4-8(14)13-9(12)15/h1-3H,4H2,(H3,12,13,14,15) |
InChI Key |
PNAFSGMVSOSASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(=O)N |
Origin of Product |
United States |
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